1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile
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Overview
Description
1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11ClFN and a molecular weight of 223.67 g/mol. It is known for its unique structure, which includes a cyclopentane ring bonded to a phenyl group substituted with chlorine and fluorine atoms, as well as a nitrile group.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the phenyl ring. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors, through binding and modulation of their activity. The presence of the chlorine and fluorine atoms on the phenyl ring enhances its binding affinity and selectivity for these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopentanecarbonitrile: This compound lacks the chlorine atom, which may result in different reactivity and biological activity.
1-(3-Chlorophenyl)cyclopentanecarbonitrile: This compound lacks the fluorine atom, which can affect its chemical properties and interactions with molecular targets.
1-(3-Chloro-4-methylphenyl)cyclopentanecarbonitrile: The presence of a methyl group instead of a fluorine atom can lead to variations in its chemical behavior and applications.
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClFN |
---|---|
Molecular Weight |
223.67 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClFN/c13-10-7-9(3-4-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
DWSGDRYYZVEDRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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